Cas no 1112440-32-0 (4-(3-chlorophenyl)-2-(4-ethylbenzoyl)-7-fluoro-4H-1lambda6,4-benzothiazine-1,1-dione)

4-(3-chlorophenyl)-2-(4-ethylbenzoyl)-7-fluoro-4H-1lambda6,4-benzothiazine-1,1-dione 化学的及び物理的性質
名前と識別子
-
- [4-(3-chlorophenyl)-7-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-ethylphenyl)methanone
- 4-(3-chlorophenyl)-2-(4-ethylbenzoyl)-7-fluoro-4H-1lambda6,4-benzothiazine-1,1-dione
- (4-(3-chlorophenyl)-7-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(4-ethylphenyl)methanone
- [4-(3-chlorophenyl)-7-fluoro-1,1-dioxo-1lambda6,4-benzothiazin-2-yl]-(4-ethylphenyl)methanone
-
- インチ: 1S/C23H17ClFNO3S/c1-2-15-6-8-16(9-7-15)23(27)22-14-26(19-5-3-4-17(24)12-19)20-11-10-18(25)13-21(20)30(22,28)29/h3-14H,2H2,1H3
- InChIKey: ZGBOZDMUWYNQEO-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC=CC(=C1)N1C=C(C(C2C=CC(CC)=CC=2)=O)S(C2C=C(C=CC1=2)F)(=O)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 30
- 回転可能化学結合数: 4
- 複雑さ: 772
- 疎水性パラメータ計算基準値(XlogP): 5.7
- トポロジー分子極性表面積: 62.8
4-(3-chlorophenyl)-2-(4-ethylbenzoyl)-7-fluoro-4H-1lambda6,4-benzothiazine-1,1-dione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3411-3801-2μmol |
4-(3-chlorophenyl)-2-(4-ethylbenzoyl)-7-fluoro-4H-1lambda6,4-benzothiazine-1,1-dione |
1112440-32-0 | 2μmol |
$57.0 | 2023-09-10 | ||
Life Chemicals | F3411-3801-4mg |
4-(3-chlorophenyl)-2-(4-ethylbenzoyl)-7-fluoro-4H-1lambda6,4-benzothiazine-1,1-dione |
1112440-32-0 | 4mg |
$66.0 | 2023-09-10 | ||
Life Chemicals | F3411-3801-3mg |
4-(3-chlorophenyl)-2-(4-ethylbenzoyl)-7-fluoro-4H-1lambda6,4-benzothiazine-1,1-dione |
1112440-32-0 | 3mg |
$63.0 | 2023-09-10 | ||
Life Chemicals | F3411-3801-2mg |
4-(3-chlorophenyl)-2-(4-ethylbenzoyl)-7-fluoro-4H-1lambda6,4-benzothiazine-1,1-dione |
1112440-32-0 | 2mg |
$59.0 | 2023-09-10 | ||
A2B Chem LLC | BA61940-10mg |
4-(3-chlorophenyl)-2-(4-ethylbenzoyl)-7-fluoro-4H-1lambda6,4-benzothiazine-1,1-dione |
1112440-32-0 | 10mg |
$291.00 | 2024-04-20 | ||
A2B Chem LLC | BA61940-5mg |
4-(3-chlorophenyl)-2-(4-ethylbenzoyl)-7-fluoro-4H-1lambda6,4-benzothiazine-1,1-dione |
1112440-32-0 | 5mg |
$272.00 | 2024-04-20 | ||
Life Chemicals | F3411-3801-10μmol |
4-(3-chlorophenyl)-2-(4-ethylbenzoyl)-7-fluoro-4H-1lambda6,4-benzothiazine-1,1-dione |
1112440-32-0 | 10μmol |
$69.0 | 2023-09-10 | ||
Life Chemicals | F3411-3801-5mg |
4-(3-chlorophenyl)-2-(4-ethylbenzoyl)-7-fluoro-4H-1lambda6,4-benzothiazine-1,1-dione |
1112440-32-0 | 5mg |
$69.0 | 2023-09-10 | ||
Life Chemicals | F3411-3801-5μmol |
4-(3-chlorophenyl)-2-(4-ethylbenzoyl)-7-fluoro-4H-1lambda6,4-benzothiazine-1,1-dione |
1112440-32-0 | 5μmol |
$63.0 | 2023-09-10 | ||
Life Chemicals | F3411-3801-1mg |
4-(3-chlorophenyl)-2-(4-ethylbenzoyl)-7-fluoro-4H-1lambda6,4-benzothiazine-1,1-dione |
1112440-32-0 | 1mg |
$54.0 | 2023-09-10 |
4-(3-chlorophenyl)-2-(4-ethylbenzoyl)-7-fluoro-4H-1lambda6,4-benzothiazine-1,1-dione 関連文献
-
Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
-
A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
-
Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
-
Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
-
Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
-
Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
-
Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
4-(3-chlorophenyl)-2-(4-ethylbenzoyl)-7-fluoro-4H-1lambda6,4-benzothiazine-1,1-dioneに関する追加情報
Research Brief on 4-(3-chlorophenyl)-2-(4-ethylbenzoyl)-7-fluoro-4H-1lambda6,4-benzothiazine-1,1-dione (CAS: 1112440-32-0)
Recent advancements in chemical biology and pharmaceutical research have highlighted the potential of 4-(3-chlorophenyl)-2-(4-ethylbenzoyl)-7-fluoro-4H-1lambda6,4-benzothiazine-1,1-dione (CAS: 1112440-32-0) as a promising candidate for therapeutic applications. This compound, characterized by its unique benzothiazine-dione scaffold, has garnered attention due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The following research brief synthesizes the latest findings on this compound, focusing on its synthesis, mechanism of action, and preclinical evaluations.
The synthesis of 4-(3-chlorophenyl)-2-(4-ethylbenzoyl)-7-fluoro-4H-1lambda6,4-benzothiazine-1,1-dione involves a multi-step process that includes the condensation of substituted benzoyl chlorides with fluorinated anilines, followed by cyclization to form the benzothiazine-dione core. Recent studies have optimized this synthetic route to improve yield and purity, making it more feasible for large-scale production. The compound's structural features, including the chloro and fluoro substituents, are critical for its bioactivity, as they enhance its binding affinity to target proteins and improve metabolic stability.
In vitro and in vivo studies have demonstrated that this compound exhibits potent inhibitory effects on key enzymes involved in inflammatory pathways, such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4). These findings suggest its potential as a novel anti-inflammatory agent, with fewer side effects compared to existing therapeutics. Additionally, preliminary data indicate that the compound may disrupt bacterial cell wall synthesis, making it a candidate for addressing antibiotic-resistant infections.
Recent preclinical evaluations have explored the compound's anticancer properties, particularly its ability to induce apoptosis in cancer cells by modulating the activity of pro-apoptotic proteins and inhibiting angiogenesis. These effects have been observed in various cancer cell lines, including breast, lung, and colon cancers. However, further studies are needed to elucidate its precise mechanism of action and to assess its safety profile in animal models.
Despite these promising results, challenges remain in the development of 4-(3-chlorophenyl)-2-(4-ethylbenzoyl)-7-fluoro-4H-1lambda6,4-benzothiazine-1,1-dione as a therapeutic agent. Issues such as bioavailability, toxicity, and formulation stability must be addressed before clinical trials can commence. Collaborative efforts between academic researchers and pharmaceutical companies are essential to overcome these hurdles and advance the compound toward clinical applications.
In conclusion, 4-(3-chlorophenyl)-2-(4-ethylbenzoyl)-7-fluoro-4H-1lambda6,4-benzothiazine-1,1-dione represents a promising lead compound in the field of chemical biology and drug discovery. Its multifaceted biological activities and optimized synthetic route make it a valuable candidate for further investigation. Future research should focus on refining its pharmacological properties and conducting rigorous preclinical studies to validate its therapeutic potential.
1112440-32-0 (4-(3-chlorophenyl)-2-(4-ethylbenzoyl)-7-fluoro-4H-1lambda6,4-benzothiazine-1,1-dione) 関連製品
- 1424150-38-8(Sulfo-Cyanine3 NHS ester)
- 27613-39-4(Benzonitrile,3-formyl-4-methyl-)
- 1286699-61-3(N-(2,4-dimethoxyphenyl)-2-4-(2-methylphenyl)-3-(morpholin-4-yl)-1H-pyrazol-1-ylacetamide)
- 954676-45-0(N-{3-(2H-1,3-benzodioxol-5-yl)-2-oxo-1,3-oxazolidin-5-ylmethyl}-4-phenylbutanamide)
- 929451-53-6((2E)-1-(4-hydroxyphenyl)-3-(2-methyl-2H-chromen-3-yl)prop-2-en-1-one)
- 2227802-14-2((2S)-4-(2,6-dimethylphenyl)butan-2-ol)
- 1706447-74-6(2-(4-Bromo-phenyl)-5-methyl-2H-[1,2,3]triazole-4-carboxylic acid hydrazide)
- 39787-83-2(2-methoxy-4-nitrobenzoyl chloride)
- 1805863-13-1(3-Hydroxy-2-methoxyphenylhydrazine)
- 74370-96-0(methyl 3-(chlorosulfonyl)-1-benzothiophene-2-carboxylate)




